molecular formula C10H7BrO2 B13070519 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13070519
M. Wt: 239.06 g/mol
InChI Key: VSCVLJUXIUNKKL-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H7BrO2 It is a derivative of indene, featuring a bromine atom, a carbonyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: 6-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo oxidation, reduction, and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another brominated indene derivative with applications in organic synthesis and material science.

    6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the preparation of more complex molecules.

Biological Activity

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C10H7BrO2
Molecular Weight: 241.07 g/mol
IUPAC Name: this compound
CAS Number: 79421612

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can influence enzyme activity and modulate signaling pathways.

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction: The compound may interact with specific receptors, influencing cellular responses and contributing to its pharmacological effects.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various strains of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may have potential anticancer effects:

  • Cell Line Studies: In vitro studies on cancer cell lines have demonstrated cytotoxic effects, with IC50 values suggesting significant activity against specific cancer types.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation: It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity:
    • Objective: To assess the antimicrobial efficacy against pathogenic bacteria.
    • Methodology: Disk diffusion and broth microdilution methods were employed.
    • Results: The compound exhibited significant antibacterial activity with a notable effect on Staphylococcus aureus and Escherichia coli .
  • Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology: MTT assay was used to determine cell viability.
    • Results: The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyKey Findings
AntimicrobialS. aureusDisk diffusionSignificant inhibition observed
E. coliBroth microdilutionMIC = 32 µg/mL
AnticancerMCF7 (breast cancer)MTT assayIC50 = 25 µM
A549 (lung cancer)MTT assayIC50 = 30 µM
Anti-inflammatoryHuman macrophagesCytokine assayReduced IL-6 production

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

5-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C10H7BrO2/c11-8-2-1-6-3-7(5-12)10(13)9(6)4-8/h1-2,4-5,7H,3H2

InChI Key

VSCVLJUXIUNKKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)C=O

Origin of Product

United States

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